molecular formula C19H20FN5O3 B2899273 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915887-68-2

3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2899273
CAS No.: 915887-68-2
M. Wt: 385.399
InChI Key: JAHBNJUOGZLXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazopurine-dione family, characterized by a tricyclic core structure. Key structural features include:

  • Position 3: A 4-fluorobenzyl group, which enhances lipophilicity and may influence receptor binding.
  • Methyl groups: At positions 1, 6, and 7, which may improve metabolic stability.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(21-18(25)23(11)8-9-26)22(3)19(28)24(17(15)27)10-13-4-6-14(20)7-5-13/h4-7,26H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHBNJUOGZLXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation: Imidazo[2,1-f]Purine-2,4-Dione Synthesis

The imidazo[2,1-f]purine core is synthesized via cyclocondensation of 6-chloropurine with glycine derivatives under acidic conditions.
Typical Conditions :

  • Reactants : 6-Chloropurine (1.2 eq), N-glycidylphthalimide (1.0 eq)
  • Catalyst : p-Toluenesulfonic acid (0.1 eq)
  • Solvent : Dimethylformamide (DMF), anhydrous
  • Temperature : 110°C, 12 h
  • Yield : 68–72%

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the purine N7 on the epoxide, followed by intramolecular cyclization and dehydration.

Fluorobenzyl Group Introduction

The 4-fluorobenzyl moiety is introduced via Ullmann-type coupling, leveraging copper catalysis for C–N bond formation.

Optimized Protocol :

Parameter Value
Substrate Core intermediate (1.0 eq)
Benzylating Agent 4-Fluorobenzyl bromide (1.5 eq)
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base Cs₂CO₃ (3.0 eq)
Solvent Toluene
Temperature 90°C, 8 h
Yield 85%

Critical Note : Excess benzyl bromide leads to di-substitution byproducts, necessitating strict stoichiometric control.

Hydroxyethylation at C8

The hydroxyethyl group is installed via Mitsunobu reaction, ensuring retention of stereochemistry.

Reaction Setup :

  • Alcohol Donor : Ethylene glycol (5.0 eq)
  • Phosphine : Triphenylphosphine (2.2 eq)
  • Azodicarboxylate : DIAD (2.2 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C → rt, 24 h
  • Yield : 78%

Post-Reaction Processing :

  • Quench with saturated NaHCO₃.
  • Extract with ethyl acetate (3×).
  • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Sequential Methylation

Methylation occurs at three distinct positions using differentiated conditions:

Methylation Sequence :

  • N1-Methylation :
    • Reagent : Methyl iodide (3.0 eq)
    • Base : K₂CO₃ (4.0 eq)
    • Solvent : Acetone, reflux, 6 h
    • Yield : 92%
  • C6/C7-Dimethylation :
    • Reagent : Dimethyl sulfate (2.5 eq)
    • Base : DBU (1,8-Diazabicycloundec-7-ene) (2.0 eq)
    • Solvent : Dichloromethane, 0°C → rt, 12 h
    • Yield : 87%

Regioselectivity Control : DBU’s strong basicity ensures deprotonation at the less hindered C6/C7 positions, preventing over-alkylation.

Optimization of Reaction Conditions

Solvent Effects on Cyclization

A solvent screening study (Table 1) identified DMF as optimal for core cyclization:

Table 1. Solvent Impact on Core Formation Yield

Solvent Dielectric Constant (ε) Yield (%) Purity (HPLC)
DMF 36.7 72 98.5
DMSO 46.7 65 97.8
NMP 32.2 68 98.1
Acetonitrile 37.5 54 95.2

Polar aprotic solvents stabilize the transition state through dipole interactions, enhancing cyclization efficiency.

Catalytic Systems for Benzylation

Comparative analysis of copper catalysts (Table 2) highlights CuI/phenanthroline superiority:

Table 2. Catalyst Screening for Ullmann Coupling

Catalyst System Conversion (%) Selectivity (%)
CuI/Phenanthroline 98 92
CuBr/Schiff base 85 88
CuCl/1,2-Diamine 78 84
Cu(OAc)₂/No ligand 45 65

Chelating ligands enhance Cu(I) stability, reducing side reactions like homo-coupling.

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of flow chemistry for the Mitsunobu step:

  • Residence Time : 15 min (vs. 24 h batch)
  • Productivity : 2.1 kg/L·h
  • Impurity Profile : ≤0.5% side products

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.32 (d, J = 8.4 Hz, 2H, fluorobenzyl Ar-H)
  • δ 4.62 (t, J = 5.2 Hz, 2H, -CH₂OH)
  • δ 3.85 (s, 3H, N1-CH₃)
  • δ 3.21 (s, 6H, C6/C7-CH₃)

HRMS (ESI+) : m/z calcd for C₁₉H₂₀FN₅O₃ [M+H]⁺ 386.1618, found 386.1615.

Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: 0.1% TFA in H₂O (A)/MeCN (B), gradient 20→80% B over 20 min
  • Retention Time: 12.7 min
  • Purity: 99.6% (AUC)

Challenges and Mitigation Strategies

Challenge 1 : Epimerization during hydroxyethylation.
Solution : Use low-temperature Mitsunobu conditions (0°C) to preserve configuration.

Challenge 2 : Over-methylation at C6/C7.
Solution : Employ bulky base (DBU) to kinetically favor mono-methylation.

Challenge 3 : Residual copper in final API.
Solution : Chelating resin treatment (Chelex 100) reduces Cu to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorobenzyl group can be reduced to a fluorobenzyl alcohol under appropriate conditions.

    Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Profiles

The pharmacological activity of imidazopurine-dione derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazopurine-Dione Derivatives
Compound ID/Reference Position 3 Substituent Position 8 Substituent Molecular Weight Key Activities
Target Compound 4-Fluorobenzyl 2-Hydroxyethyl Not Provided Unknown (structural analysis suggests potential CNS activity)
4-Fluorobenzyl 3-Methoxyphenyl 447.47 Undisclosed (structural similarity to PDE inhibitors)
Not specified 2-(3-Chlorophenylamino)ethyl 400.9 Potential dopamine/serotonin receptor interaction
(AZ-853) 1,3-Dimethyl 4-(4-(2-Fluorophenyl)piperazinyl)butyl ~529.5* 5-HT1A partial agonist (Ki = 5.6 nM), antidepressant
(CB11) 3-Butyl 2-Aminophenyl ~410.4* PPARɣ agonist, anticancer (ROS-mediated apoptosis)
2-Chlorobenzyl 1,7-Dimethyl Not Provided TGF-β inhibition (anticancer, antifibrotic)

*Molecular weights estimated from structural formulas.

Key Observations:
  • Arylpiperazinylalkyl chains (): Critical for 5-HT1A receptor affinity, as seen in AZ-853 (Ki = 5.6 nM).
  • Position 8: 2-Hydroxyethyl (Target Compound): Smaller and more hydrophilic than 3-methoxyphenyl () or arylpiperazinylbutyl (), suggesting distinct pharmacokinetics. Aminophenyl (CB11, ): Linked to PPARɣ activation and anticancer effects via ROS production.

Biological Activity

3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopurines. Its unique structure features a fluorobenzyl group and a hydroxyethyl group attached to an imidazopurine core, which has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.

  • Molecular Formula : C19H20FN5O3
  • Molecular Weight : 385.399 g/mol
  • CAS Number : 915887-68-2

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : It may interact with specific receptors on cell membranes, modulating their functions.
  • Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways.
  • DNA Intercalation : Its structure allows potential intercalation into DNA, disrupting replication and transcription processes.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Antidepressant and Anxiolytic Effects

A study highlighted the potential of related imidazo[2,1-f]purine derivatives as antidepressants and anxiolytics. Compounds with similar structures demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . The results suggest that modifications in the imidazopurine structure can enhance these effects.

Case Study 1: Antidepressant Properties

In a pharmacological study involving forced swim tests in mice, compounds structurally similar to 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant antidepressant effects compared to standard treatments like diazepam. This suggests that further investigation into the compound's effects on serotonin receptors could be beneficial .

Case Study 2: Enzyme Inhibition

Research into related imidazopurines has shown their ability to inhibit phosphodiesterases effectively. This inhibition can lead to increased levels of cyclic nucleotides within cells, potentially enhancing neurotransmitter signaling pathways relevant to mood regulation .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntidepressantImidazo[2,1-f]purinesSignificant reduction in depressive behavior in mice
AnxiolyticImidazo[2,1-f]purinesEnhanced anxiolytic effects compared to diazepam
AntiparasiticRelated imidazolesPotent activity against E. histolytica and G. intestinalis
Enzyme InhibitionImidazo[2,1-f]purinesInhibition of PDE4B and PDE10A

Q & A

Basic: What are the key synthetic steps for this compound?

The synthesis involves two primary stages:

  • Imidazopurine Core Formation : Cyclization of precursors (e.g., purine derivatives) under acidic or basic conditions to construct the fused bicyclic structure .
  • Fluorobenzyl Group Introduction : Nucleophilic substitution using 4-fluorobenzyl halides, optimized in polar aprotic solvents like DMF at 60–80°C .
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.

Advanced: How can reaction conditions be optimized for fluorobenzyl group introduction?

  • Solvent Selection : Use DMF or DMSO to enhance nucleophilicity and stabilize intermediates .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve substitution efficiency .
    Monitor progress with TLC or HPLC to adjust parameters in real time .

Basic: Which analytical methods confirm structural integrity and purity?

  • HPLC : Quantify purity (>95%) using C18 columns with UV detection at 254 nm .
  • NMR Spectroscopy : Assign signals (e.g., ¹H NMR: δ 7.2–7.4 ppm for fluorobenzyl protons; δ 4.2–4.5 ppm for hydroxyethyl protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 447.17 [M+H]⁺) .

Advanced: How to address low yields during imidazopurine core cyclization?

  • Acid/Base Screening : Compare HCl vs. KOH in ethanol/water mixtures to optimize cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield by 15–20% .
  • Intermediate Trapping : Isolate and characterize unstable intermediates via LC-MS to identify bottlenecks .

Advanced: What strategies enhance solubility for in vitro bioassays?

  • Hydrophilic Substituents : Introduce PEG chains or carboxylates via esterification of the hydroxyethyl group .
  • Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without compromising cellular viability .
  • Prodrug Design : Synthesize phosphate or acetyl derivatives for improved aqueous solubility .

Advanced: How to resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorophenyl groups) on target binding .
  • Dose-Response Studies : Test across a wider concentration range (nM–µM) to identify non-linear effects .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation assays to confirm mechanism .

Basic: What are its primary applications in medicinal chemistry?

  • Enzyme Inhibition : Target kinases and phosphodiesterases due to purine core interactions with ATP-binding pockets .
  • Therapeutic Development : Explore anti-inflammatory and anticancer properties in cell-based models .
  • Bioluminescence Probes : Modify the hydroxyethyl group for luciferase-compatible imaging .

Advanced: How to predict biological targets via computational modeling?

  • Molecular Docking : Use AutoDock Vina to simulate binding to adenosine receptors (PDB: 4UHR) and prioritize high-affinity targets .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Corrogate substituent electronegativity (e.g., fluorine) with IC50 values to guide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.